2-(1,3-Dimethylpyrazol-4-yl)-2-hydroxyacetic acid
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Overview
Description
2-(1,3-Dimethylpyrazol-4-yl)-2-hydroxyacetic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a hydroxyacetic acid moiety attached to the pyrazole ring, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation . This suggests that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of pyrazole-bearing compounds , it can be inferred that the compound may affect the biochemical pathways related to these diseases.
Result of Action
Pyrazole-bearing compounds have shown significant cytotoxic activities against mcf-7 and hct-116 cell lines . This suggests that the compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethylpyrazol-4-yl)-2-hydroxyacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-4-pyrazolecarboxaldehyde with glyoxylic acid in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dimethylpyrazol-4-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination, and nucleophiles like amines for amination.
Major Products Formed
Oxidation: 2-(1,3-Dimethylpyrazol-4-yl)-2-oxoacetic acid.
Reduction: this compound (regeneration).
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
2-(1,3-Dimethylpyrazol-4-yl)-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-4-pyrazolecarboxylic acid
- 2-(1,3-Dimethylpyrazol-4-yl)acetic acid
- 1,3-Dimethyl-4-pyrazolecarboxaldehyde
Uniqueness
2-(1,3-Dimethylpyrazol-4-yl)-2-hydroxyacetic acid is unique due to the presence of both the hydroxyacetic acid moiety and the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(1,3-dimethylpyrazol-4-yl)-2-hydroxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-4-5(3-9(2)8-4)6(10)7(11)12/h3,6,10H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTPAJACCZTARB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(C(=O)O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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